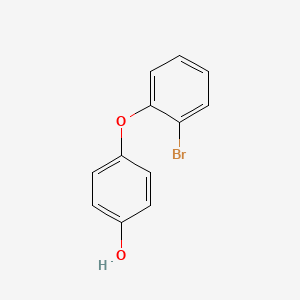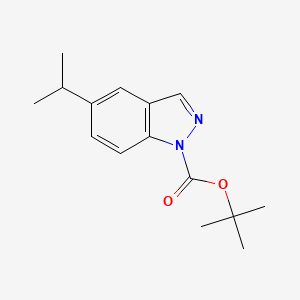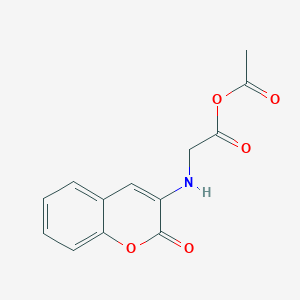
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the anhydride group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2H-chromen-3-yl acetic acid.
Reduction: Formation of 2-oxo-2H-chromen-3-yl ethanol.
Substitution: Formation of various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2H-chromen-3-yl acetic acid
- 2-oxo-2H-chromen-3-yl ethanol
- 2-oxo-2H-chromen-3-yl acetamide
Uniqueness
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its anhydride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
acetyl 2-[(2-oxochromen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-12(16)7-14-10-6-9-4-2-3-5-11(9)19-13(10)17/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
SZHCVVKCCXKYLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=O)CNC1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



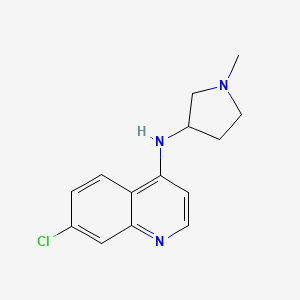

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)
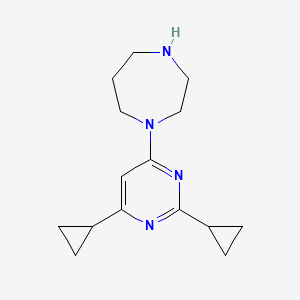

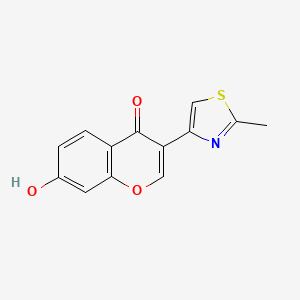
![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)
